molecular formula C20H23FN2O3S B2917167 2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide CAS No. 727420-72-6

2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide

Cat. No. B2917167
CAS RN: 727420-72-6
M. Wt: 390.47
InChI Key: VRYQQSCBRDCRBI-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The indole ring is substituted with a fluoro and a methyl group . The compound also contains a benzenesulfonamide moiety, which is a common feature in many drugs and has various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the nature of its bonds. The presence of the indole ring and the benzenesulfonamide moiety could influence its shape and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The indole ring is known to undergo electrophilic substitution reactions, while the sulfonamide group can participate in a variety of reactions, including hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group could enhance its solubility in water, while the presence of the indole ring could influence its stability and reactivity .

Scientific Research Applications

Anticancer and Medicinal Chemistry Applications

Research on compounds with similar structures to the mentioned molecule has been focused on their potential anticancer properties. For example, studies on derivatives of benzenesulfonamide have explored their synthesis and structural characterization, highlighting their potential as anticancer agents. Such compounds have been unexpectedly synthesized and characterized by various techniques, indicating a broader interest in their pharmacological properties (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

COX-2 Inhibition for Therapeutic Applications

Another significant area of application involves the inhibition of cyclooxygenase-2 (COX-2) enzymes. Research on derivatives like 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has shown that the introduction of fluorine atoms can significantly enhance COX-2 inhibition selectivity, leading to the development of potent and selective COX-2 inhibitors for treating conditions such as rheumatoid arthritis and acute pain (Hiromasa Hashimoto et al., 2002).

Corrosion Inhibition Studies

The compound's structure is also relevant to studies on corrosion inhibition. Research involving quantum chemical and molecular dynamic simulation studies on piperidine derivatives, which share a common motif with the target molecule, has investigated their efficiency in inhibiting the corrosion of iron. These studies provide insights into how such compounds interact with metal surfaces, offering potential applications in materials science and engineering (S. Kaya et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Many drugs containing an indole ring or a sulfonamide group have diverse mechanisms of action, ranging from enzyme inhibition to interaction with various receptors .

properties

IUPAC Name

2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-4-26-19-8-5-13(2)11-20(19)27(24,25)22-10-9-16-14(3)23-18-7-6-15(21)12-17(16)18/h5-8,11-12,22-23H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYQQSCBRDCRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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